molecular formula C10H18O B097129 cis-Myrtanol CAS No. 15358-92-6

cis-Myrtanol

Cat. No. B097129
CAS RN: 15358-92-6
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-IWSPIJDZSA-N
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Description

Cis-Myrtanol is a chemical compound that belongs to the class of monoterpenes. It is commonly found in plants such as Myrtus communis, Eucalyptus globulus, and Citrus limon. Cis-Myrtanol has been widely studied for its potential applications in the fields of medicine, agriculture, and food industry.

Scientific Research Applications

Biotransformation Studies

  • Biotransformation by Fungi : The biotransformation of cis-Myrtanol by the fungus Glomerella cingulata has been studied. cis-Myrtanol was converted into several hydroxy-cis-myrtanol compounds and thujane-7, 10-diol, which involves cyclopropane ring structures (Miyazawa, Suzuki, & Kameoka, 1997).

Chemical Synthesis and Structure

  • Synthesis of cis-Myrtanylstannanes : Enantiomerically pure cis- and trans-myrtanylstannanes were synthesized and characterized, demonstrating the potential for creating structurally complex compounds from cis-Myrtanol (Beckmann, Duthie, & Grassmann, 2009).

Biological and Ecological Interactions

  • Role in Insect Behavior : cis-Myrtanol, among other compounds, was found to influence the behavior and attraction patterns of the southern pine beetle, Dendroctonus frontalis. This indicates a role in ecological interactions and pest management strategies (Sullivan, 2005).

Antimicrobial Activity

  • Growth Inhibition of Intestinal Bacteria : cis-Myrtanol demonstrated growth-inhibitory activities against harmful intestinal bacteria, highlighting its potential as an antimicrobial agent (Yang, Lee, & Lee, 2015).

Chemical Reactions and Derivatives

  • Aldol Reactions for Chiral Synthesis : The use of cis-Myrtanol in asymmetric aldol reactions was explored, demonstrating its utility in producing chiral compounds for chemical synthesis (Sobahi & Arabia, 2003).

Pheromonal Effects in Insects

  • Interactions with Pine Beetles : Myrtenol, myrtanol, and myrtenal in the Dendroctonus armandi beetle and Pinus armandi interactions suggest roles in pest-host dynamics, potentially offering insights into pest management (Zhao et al., 2019).

properties

CAS RN

15358-92-6

Product Name

cis-Myrtanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1

InChI Key

LDWAIHWGMRVEFR-IWSPIJDZSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C

SMILES

CC1(C2CCC(C1C2)CO)C

Canonical SMILES

CC1(C2CCC(C1C2)CO)C

Other CAS RN

15358-92-6
473-01-8

synonyms

(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

(+)-β-pinene (113) (36.6 g; 0.27 mol) was dissolved in THF (100 ml) and cooled down to 0° C. BH3.DMS in THF (2 M; 47.3 ml) was added drop wise. The reaction mixture was stirred for 0.5 h. Ethanol (90 ml) was added. 1 M NaOH (aq) (95 ml) was added. The reaction mixture was cooled to 0° C. 33 ml 30% H2O2 was added drop wise while the temperature was not allowed to rise above 35° C. The reaction mixture was refluxed for 1 h and poured into water (1 l). The solution was extracted with TBME. The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated to dryness. Remaining α-pinene was distilled off using Kugelrohr distillation (8-12 mbar; 50-60° C.), giving 38.6 g (0.25 mol, yield=93%) of (+)-cis-myrtanol (14) as a colourless oil.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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